An In-Depth Technical Guide to 2-Chloro-2-fluoro-2-phenylacetic Acid: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2-Chloro-2-fluoro-2-phenylacetic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2-fluoro-2-phenylacetic acid is a halogenated derivative of phenylacetic acid with potential applications in medicinal chemistry and organic synthesis. The presence of both chlorine and fluorine atoms at the alpha position significantly influences the molecule's reactivity, acidity, and biological activity. This guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and prospective applications of this compound, drawing on data from related analogues to offer a thorough understanding for research and development professionals.
Introduction: The Significance of Halogenation in Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of halogen atoms, such as chlorine and fluorine, into their structure is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can influence electronic effects and provide a reactive handle for further chemical modifications. The unique combination of both a chlorine and a fluorine atom on the alpha-carbon of 2-phenylacetic acid creates a chiral center and is expected to confer distinct chemical and biological properties.
Chemical and Physical Properties
Structure and Identification
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IUPAC Name: 2-chloro-2-fluoro-2-phenylacetic acid[2]
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Molecular Formula: C₈H₆ClFO₂[2]
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Molecular Weight: 188.58 g/mol [2]
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CAS Number: 134918-44-8[2]
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Canonical SMILES: C1=CC=C(C=C1)C(C(=O)O)(F)Cl[2]
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InChI Key: IBEUVZKIKMCNIT-UHFFFAOYSA-N[2]
Physicochemical Properties (Predicted and Inferred)
The following table summarizes the computed and inferred physicochemical properties of 2-Chloro-2-fluoro-2-phenylacetic acid.
| Property | Value/Description | Source/Basis |
| Melting Point | Not available. Likely a solid at room temperature. For comparison, 2-chlorophenylacetic acid has a melting point of 92-95 °C. | Inferred from related compounds |
| Boiling Point | Not available. Likely to decompose upon heating. For comparison, 2-chloro-5-fluorophenylacetic acid has a predicted boiling point of 289.3 °C at 760 mmHg. | Inferred from related compounds |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, methanol, and acetone. | Based on the properties of 2-chlorophenylacetic acid. |
| pKa | Expected to be a stronger acid than phenylacetic acid (pKa ~4.3) due to the electron-withdrawing effects of the alpha-halogens. | Chemical principles |
| LogP | 2.4 (Computed) | [2] |
| Topological Polar Surface Area | 37.3 Ų (Computed) | [2] |
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Chloro-2-fluoro-2-phenylacetic acid are not publicly available, the expected spectroscopic features can be predicted based on its structure.
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¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the phenyl group, likely in the range of 7.3-7.6 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: The spectrum would exhibit signals for the phenyl carbons, the carboxylic carbon (likely >170 ppm), and the alpha-carbon bearing the halogens. The chemical shift of the alpha-carbon would be significantly influenced by the attached chlorine and fluorine atoms.
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¹⁹F NMR: A single resonance would be expected for the fluorine atom. Its chemical shift would be indicative of the electronic environment at the alpha-position.
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IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and bands corresponding to the C-Cl and C-F stretches, as well as aromatic C-H and C=C vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of COOH, Cl, and F. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key feature. Predicted collision cross-section data for various adducts are available.[3]
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of 2-Chloro-2-fluoro-2-phenylacetic acid is not well-documented in publicly accessible literature. However, plausible synthetic strategies can be devised based on established methods for the preparation of related α-halo-α-phenylacetic acids.
Proposed Synthetic Pathway
A potential route to 2-Chloro-2-fluoro-2-phenylacetic acid could involve the α-halogenation of a suitable precursor. One logical approach would be the fluorination of an α-chloro-phenylacetic acid derivative, or the chlorination of an α-fluoro-phenylacetic acid derivative.
A general method for the α-selective chlorination of phenylacetic acids using trichloroisocyanuric acid (TCCA) and catalytic phosphorus trichloride (PCl₃) has been reported. This method could potentially be adapted for the synthesis of the target molecule.
Caption: A potential synthetic workflow for 2-Chloro-2-fluoro-2-phenylacetic acid.
Key Experimental Considerations
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Stereochemistry: The synthesis will generate a racemic mixture as a chiral center is formed at the alpha-carbon. Chiral separation techniques would be necessary to isolate individual enantiomers.
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Reaction Conditions: The choice of halogenating agents and reaction conditions will be critical to achieve the desired product and minimize side reactions.
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Purification: Purification of the final product would likely involve crystallization or chromatography.
Reactivity Profile
The presence of two electron-withdrawing halogens at the alpha-position makes the carboxylic acid group more acidic. The alpha-carbon is also a site for nucleophilic substitution, although the reactivity will be influenced by steric hindrance and the nature of the nucleophile. The compound can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation.
Potential Applications and Biological Activity
While there is no specific data on the applications of 2-Chloro-2-fluoro-2-phenylacetic acid, the biological activities of related compounds suggest several areas of potential interest for researchers.
Medicinal Chemistry
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Antimicrobial Agents: Derivatives of 2-chlorophenylacetic acid have demonstrated both antifungal and antibacterial properties. This suggests that 2-Chloro-2-fluoro-2-phenylacetic acid and its derivatives could be investigated as potential antimicrobial agents.
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Enzyme Inhibitors: The structural motif of α-substituted phenylacetic acids is found in various enzyme inhibitors. The specific stereochemistry and electronic properties of the target compound could make it a candidate for screening against various enzymatic targets.
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Building Block for Complex Molecules: This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, 2-fluorophenylacetic acid is a known intermediate in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists.[4]
Caption: Potential application areas for 2-Chloro-2-fluoro-2-phenylacetic acid.
Agrochemicals
Derivatives of fluorinated phenylacetic acids have been investigated for their herbicidal and fungicidal activities. The unique substitution pattern of 2-Chloro-2-fluoro-2-phenylacetic acid makes it a candidate for screening in agrochemical discovery programs.
Safety and Handling
Based on the GHS classification provided by PubChem, 2-Chloro-2-fluoro-2-phenylacetic acid is a hazardous substance.[2]
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Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]
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Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
2-Chloro-2-fluoro-2-phenylacetic acid represents an intriguing yet underexplored molecule with significant potential in various fields of chemical research. While a lack of direct experimental data necessitates a degree of inference from related compounds, the available information suggests a compound with unique reactivity and potential for biological activity. Future research should focus on developing a reliable synthetic protocol for this compound and its enantiomers, followed by a thorough characterization of its physicochemical properties and a systematic evaluation of its biological profile. Such studies will be crucial in unlocking the full potential of this halogenated phenylacetic acid derivative for applications in drug discovery, agrochemicals, and materials science.
References
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PubChem. (n.d.). 2-Chloro-2-fluoro-2-phenylacetic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-2-fluoro-2-phenylacetic acid (C8H6ClFO2). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of phenylacetic acid esters.
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NIST. (n.d.). 2-Chloro-6-fluorophenylacetic acid. Retrieved from [Link]
- RSC Publishing. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances.
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YouTube. (2025). Sodium 2-chloro-2,2-difluoroacetate. Retrieved from [Link]
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ChemSynthesis. (2025). 2-chloro-2-phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of phenylacetic acid esters.
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PubChem. (n.d.). (2R)-2-fluoro-2-phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of fluoro phenylacetic acid.
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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PMC. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]
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ResearchGate. (2025). Structure and biological activity of α-santonin chloro-derivatives. Retrieved from [Link]
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SIOC Journals. (n.d.). Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Derivatives. Retrieved from [Link]
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PMC. (n.d.). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. Retrieved from [Link]
Sources
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